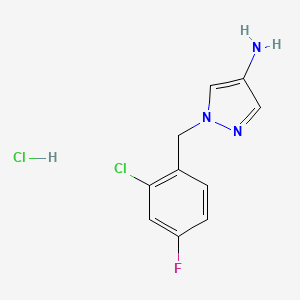

![molecular formula C17H12BrN3O3 B2401281 6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899752-88-6](/img/structure/B2401281.png)

6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The compound also has a bromophenyl group and a nitrophenylmethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and nitro groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromine and nitro groups could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis of Novel Derivatives and Compounds

Synthesis of Pyridazin-3-one Derivatives : A study by Ibrahim and Behbehani (2014) outlined a method for synthesizing a novel class of pyridazin-3-one derivatives, which involved reactions with active methylene compounds like p-nitrophenylacetic acid, leading to excellent yields (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis : Quiroga et al. (2010) researched the molecular structure of related compounds, finding that certain pyridazine rings adopt specific conformations, influencing their molecular aggregation and potential applications in materials science and pharmaceuticals (Quiroga et al., 2010).

Novel Pathways to Pyridazino[4,5-b]indoles : Dajka-Halász et al. (2004) developed new pathways to synthesize 5H-pyridazino[4,5-b]indoles and their analogues, opening doors to new chemical entities for further exploration in various fields (Dajka-Halász et al., 2004).

Chemical Properties and Reactions

Reactivity with Grignard Reagents : Research by Ismail et al. (1984) on the reaction of 6(α-Styryl)pyridazin-3(2H)-ones with Grignard reagents sheds light on the chemical reactivity and potential synthesis routes of related pyridazinone derivatives (Ismail et al., 1984).

Aerobic Dehydrogenation Studies : Liang et al. (2013) explored the copper-catalyzed aerobic dehydrogenation of C–C to C=C bonds in pyridazinones, which could have implications in organic synthesis and material science (Liang et al., 2013).

Potential Pharmaceutical Applications

Synthesis and Anticonvulsant Activity : Samanta et al. (2011) investigated the synthesis of pyridazinone derivatives and their anticonvulsant activity, indicating potential applications in the treatment of seizure disorders (Samanta et al., 2011).

Aldose Reductase Inhibitors Synthesis : Costantino et al. (1999) utilized derivatives of pyridazine in the synthesis of new aldose reductase inhibitors, suggesting a role in managing complications related to diabetes (Costantino et al., 1999).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c18-14-5-2-4-13(10-14)16-7-8-17(22)20(19-16)11-12-3-1-6-15(9-12)21(23)24/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPJVTZVHPBPRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2401198.png)

![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)

![4-Chlorooxazolo[4,5-c]pyridine](/img/structure/B2401200.png)

![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)

![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)

![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)